molecular formula C14H24ClN3O3 B2491391 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride CAS No. 1396748-23-4

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride

Cat. No. B2491391
CAS RN: 1396748-23-4
M. Wt: 317.81
InChI Key: NCXKPRIGVCBQIP-UHFFFAOYSA-N
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Description

The compound “1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride” belongs to a class of organic compounds known as isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, and the design of new isoxazole derivatives is often based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been extensively studied . Various chemical reactions involving isoxazoles have been reported, and these reactions often lead to the formation of compounds with diverse therapeutic activities .

Scientific Research Applications

Antitubercular Activity

The compound has been evaluated for its in vitro antitubercular activity against the MTB H37Rv strain. The synthesized analogs exhibited MIC (minimum inhibitory concentration) values ranging from 3.125 to 50 µg/mL .

Potential Analgesic Properties

Isoxazoles, including this compound, have shown promise as analgesics. Researchers have explored their pain-relieving effects, making them relevant candidates for further investigation .

Anti-Inflammatory Effects

The isoxazole derivatives have demonstrated anti-inflammatory properties. These compounds could potentially modulate inflammatory responses, making them interesting targets for drug development .

Anticancer Activity

Studies have highlighted the anticancer potential of isoxazoles. While specific mechanisms vary, these compounds exhibit cytotoxic effects against cancer cells, warranting further exploration .

Antimicrobial Properties

The compound’s antimicrobial activity against various pathogens has been investigated. Isoxazoles may serve as valuable leads for novel antimicrobial agents .

Antiviral Applications

Isoxazoles, including this derivative, have been studied for their antiviral effects. Their ability to inhibit viral replication makes them intriguing candidates for drug development .

Anticonvulsant Effects

Researchers have explored the anticonvulsant properties of isoxazoles. These compounds may offer therapeutic benefits in managing seizures and related conditions .

Immunosuppressive Potential

Some isoxazole derivatives exhibit immunosuppressive effects. Understanding their impact on the immune system could lead to novel therapies .

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . Isoxazole derivatives have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives are areas of ongoing research . The aim is to develop clinically viable drugs using the most recent knowledge emerging from the latest research .

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-ethoxyethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3.ClH/c1-4-19-10-14(18)17-7-5-16(6-8-17)9-13-11(2)15-20-12(13)3;/h4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXKPRIGVCBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=C(ON=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride

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